1-(5-CHLORO-2-METHYLPHENYL)-4-PHENYLMETHANESULFONYLPIPERAZINE
Overview
Description
1-(5-CHLORO-2-METHYLPHENYL)-4-PHENYLMETHANESULFONYLPIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a chloromethylphenyl group and a phenylmethanesulfonyl group
Preparation Methods
The synthesis of 1-(5-CHLORO-2-METHYLPHENYL)-4-PHENYLMETHANESULFONYLPIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Substitution reactions: The piperazine ring is then subjected to substitution reactions to introduce the 5-chloro-2-methylphenyl group and the phenylmethanesulfonyl group. These reactions often require specific catalysts and controlled conditions to ensure the desired substitutions occur efficiently.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
1-(5-CHLORO-2-METHYLPHENYL)-4-PHENYLMETHANESULFONYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-CHLORO-2-METHYLPHENYL)-4-PHENYLMETHANESULFONYLPIPERAZINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological macromolecules to understand its potential as a biochemical probe.
Medicine: The compound is investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-CHLORO-2-METHYLPHENYL)-4-PHENYLMETHANESULFONYLPIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(5-CHLORO-2-METHYLPHENYL)-4-PHENYLMETHANESULFONYLPIPERAZINE can be compared with similar compounds such as:
1-(5-CHLORO-2-METHYLPHENYL)-3-PHENYLUREA: This compound shares a similar aromatic substitution pattern but differs in its functional groups.
1-(5-CHLORO-2-METHYLPHENYL)-3-(5-METHYL-2-(4-METHYLPHENYLAZO)PHENYL)UREA: Another related compound with different substituents on the aromatic rings.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzylsulfonyl-4-(5-chloro-2-methylphenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2S/c1-15-7-8-17(19)13-18(15)20-9-11-21(12-10-20)24(22,23)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECGLNBRQIAAJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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